T4 Sulfate
Description
Properties
IUPAC Name |
2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO7S/c16-8-1-6(3-12(20)15(21)22)2-9(17)13(8)26-7-4-10(18)14(11(19)5-7)27-28(23,24)25/h1-2,4-5,12H,3,20H2,(H,21,22)(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXIJUZWSSQICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868422 | |
| Record name | O-[3,5-Diiodo-4-(sulfooxy)phenyl]-3,5-diiodotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
856.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thyroxine sulfate typically involves the sulfation of thyroxine. This can be achieved by reacting thyroxine with sulfur trioxide or chlorosulfonic acid in an appropriate solvent. The reaction conditions, such as temperature and solvent choice, are critical to ensure the selective formation of thyroxine sulfate without over-sulfation or degradation of the thyroxine molecule .
Industrial Production Methods: Industrial production of thyroxine sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate and purify the final product .
Chemical Reactions Analysis
Inner-Ring Deiodination
T4S undergoes rapid inner-ring deiodination (IRD) catalyzed by hepatic deiodinases, producing reverse triiodothyronine sulfate (rT3S). Key findings include:
| Parameter | Value (Mean ± SD) | Enzyme Involved | Source |
|---|---|---|---|
| Apparent Km (T4S) | 0.3 µM | Type 1 Deiodinase (D1) | |
| Maximum Velocity (Vmax) | 530 pmol/min/mg protein | D1 |
This reaction is 200-fold more efficient than the deiodination of unconjugated T4 . Sulfation blocks outer-ring deiodination (ORD), preventing T3 formation and promoting irreversible inactivation .
Hydrolysis and Reactivation
Sulfated T4 can be hydrolyzed back to free T4 by sulfatases in tissues and gut microbiota, serving as a reservoir for biologically active thyroid hormones .
Role of Deiodinases
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Type 1 Deiodinase (D1): Primarily responsible for IRD of T4S, with catalytic efficiency (Vmax/Km) significantly higher for T4S than T4 .
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Type 2 Deiodinase (D2): Does not act on T4S, emphasizing the specificity of D1 in sulfated hormone metabolism .
Sulfotransferase Activity
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hSULT1A1: A key enzyme in T4 sulfation, with activity influenced by substrate structure (e.g., hydroxylation position) .
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Competitive inhibitors (e.g., propylthiouracil) reduce sulfation rates, highlighting shared enzymatic mechanisms with non-sulfated iodothyronines .
Excretion and Elimination
T4S is excreted via bile and urine. Enterohepatic recirculation occurs when intestinal sulfatases hydrolyze T4S, allowing reabsorption of free T4 . Approximately 20–30% of sulfated T4 is irreversibly eliminated in feces .
Comparative Reactivity of T4 Sulfate vs. Unconjugated T4
| Reaction | This compound | Unconjugated T4 |
|---|---|---|
| IRD Rate | 530 pmol/min/mg | 2.7 pmol/min/mg |
| ORD Rate | Undetectable | 12 pmol/min/mg |
| Binding Affinity to TTR* | Low (Kd > 200 nM) | High (Kd = 4.7 nM) |
Environmental and Toxicological Implications
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Pollutant Interactions: PCB sulfates mimic T4S in binding to TTR, disrupting thyroid hormone transport .
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Endocrine Disruption: Sulfation-dependant deiodination is a biomarker for thyroid-disrupting chemical (TDC) exposure .
This synthesis integrates mechanistic enzymology, pharmacokinetics, and environmental health perspectives to elucidate this compound’s role in thyroid homeostasis.
Scientific Research Applications
Clinical Applications
Thyroid Hormone Regulation
T4 sulfate is involved in the metabolism of thyroid hormones. It is primarily produced through the sulfation of thyroxine by sulfotransferases, which increases the water solubility of thyroid hormones, facilitating their excretion via bile and urine. This process is crucial for maintaining thyroid hormone homeostasis in the body .
Hypothyroidism Treatment
Recent studies have explored the use of this compound in combination with L-thyroxine (L-T4) therapy for hypothyroid patients. A clinical trial revealed that patients receiving a combination of L-T4 and this compound experienced improved serum levels of triiodothyronine (T3) compared to those on L-T4 alone, suggesting that this compound may enhance therapeutic outcomes by restoring a more physiological T3/T4 ratio .
Pharmacokinetics and Metabolism
Sulfation Mechanism
The sulfation of T4 is a key metabolic pathway that influences its bioavailability and activity. Studies indicate that increased levels of urinary this compound correlate with higher serum free T4 levels, highlighting its role in thyroid hormone metabolism regulation .
Increased Excretion in Disease States
Research has shown that critically ill patients exhibit elevated levels of this compound, which may indicate altered thyroid hormone metabolism during stress conditions. This elevation can be associated with liver function and disease severity, providing insights into the physiological adaptations to critical illness .
Research Applications
Biomarker for Thyroid Dysfunction
this compound levels can serve as biomarkers for assessing thyroid function and monitoring treatment efficacy in patients undergoing thyroid hormone replacement therapy. The measurement of this compound in serum and urine has been utilized to evaluate the metabolic state of patients with thyroid disorders .
Experimental Models
In vitro studies have employed this compound to investigate its effects on cellular processes related to thyroid hormone signaling. These studies help elucidate the mechanisms by which sulfated hormones influence gene expression and cellular metabolism.
Data Tables
Case Studies
Case Study 1: Hypothyroid Patients on L-T4 Therapy
In a controlled study involving 36 hypothyroid patients, those treated with a combination of L-T4 and this compound demonstrated improved metabolic control compared to those receiving L-T4 alone. The study highlighted significant changes in serum FT4 and FT3 levels, suggesting enhanced efficacy through combined therapy .
Case Study 2: Critically Ill Patients
A retrospective analysis indicated that critically ill patients had markedly elevated levels of this compound compared to healthy controls. This finding underscores the potential role of this compound as a biomarker for assessing thyroid function under stress conditions, correlating with liver enzyme activities .
Mechanism of Action
Thyroxine sulfate exerts its effects through its conversion to the active hormone triiodothyronine (T3) in peripheral tissues. This conversion is mediated by deiodinase enzymes. T3 then binds to nuclear thyroid hormone receptors, leading to the regulation of gene expression and modulation of various physiological processes, including metabolism, growth, and development .
Comparison with Similar Compounds
Transport Affinity via NTCP
NTCP preferentially transports sulfated compounds due to structural compatibility with its substrate-binding pocket. T4 Sulfate shares this transport pathway with other sulfonates and sulfates, including estrone-3-sulfate, dehydroepiandrosterone sulfate (DHEAS), and bromosulfophthalein. Key differences in binding affinity are evident:
Key Insight : The sulfate/sulfonate group enhances NTCP binding, likely due to ionic interactions with positively charged residues in the transporter’s binding site. This compound’s affinity is hypothesized to align with other sulfated hormones, facilitating efficient hepatic uptake and systemic distribution.
Binding to Transthyretin (TTR)
TTR binds thyroid hormones and their derivatives, with sulfation altering binding dynamics. Molecular docking studies reveal that this compound and polychlorinated biphenyl (PCB) sulfates share overlapping binding sites with T4 (thyroxine) in TTR’s central channel (Figure 1).
Structural Comparison :
- PCB Sulfates : Bulkier sulfate groups position biphenyl cores deeper into TTR’s inner cavity, mimicking T4’s orientation but with reduced steric hindrance due to chlorine substituents .
Functional vs. Structural Sulfated Analogs
This compound’s biological role contrasts with non-hormonal sulfated compounds:
Mechanistic Divergence : Unlike ethyl sulfate (a detoxification product) or zinc sulfate (a redox modulator), this compound may act as a reservoir for active thyroid hormones, with desulfation reactivating T4 in target tissues.
Biological Activity
T4 sulfate (T4S), a sulfated derivative of thyroxine (T4), plays a significant role in thyroid hormone metabolism and biological activity. This article reviews the current understanding of T4S, its biological implications, and relevant research findings.
Overview of this compound
T4 is primarily known as a prohormone that is converted to the more active triiodothyronine (T3) through deiodination. However, T4 can also undergo sulfation, which alters its biological activity. The sulfation process is crucial for the regulation and inactivation of thyroid hormones, impacting their availability and function in the body.
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Sulfation and Inactivation :
- Sulfation of T4 inhibits its conversion to T3 by blocking outer ring deiodination (ORD) while promoting inner ring deiodination (IRD) to inactive metabolites like reverse T3 (rT3) .
- This modification is essential for the irreversible inactivation of thyroid hormones, indicating that T4S may serve as a regulatory mechanism in thyroid hormone metabolism .
- Transport Mechanisms :
Case Studies and Clinical Findings
- A study involving 16 premenopausal women receiving suppressive T4 therapy indicated significant increases in urinary T4S levels correlated with serum free T4 levels . This suggests that sulfation may be a response mechanism to elevated T4 levels.
- Another investigation highlighted that switching from tablet to liquid formulations of L-T4 improved absorption rates, particularly in patients taking iron supplements. This change resulted in significantly reduced serum Thyroid-Stimulating Hormone (TSH) levels .
Research Findings
- Intrinsic Activity : Recent research indicates that T4 possesses intrinsic biological activity beyond its conversion to T3. For example, studies demonstrated that T4 alone could regulate gene expression related to cell proliferation and cholesterol metabolism .
- Nongenomic Actions : Both T3 and T4 have been shown to exert rapid nongenomic effects through binding to integrin αvβ3 on cell membranes, influencing processes such as angiogenesis and neuronal migration .
Comparative Data on Thyroid Hormone Metabolism
| Hormone | Conversion | Biological Activity | Sulfation Impact |
|---|---|---|---|
| T4 | Converted to T3 via deiodinases | Regulates metabolism, growth | Inhibits ORD, promotes IRD |
| T3 | Active form derived from T4 | Directly influences gene expression | Less affected by sulfation |
| T4S | Inactive form post-sulfation | Limited biological activity | Primarily involved in hormone regulation |
Q & A
Q. What established gravimetric methods ensure accurate quantification of sulfate in hydrated complexes like copper sulfate?
Gravimetric analysis involves dissolving the compound, precipitating sulfate as BaSO₄, and calculating mass ratios. For hydrated copper sulfate, heating to remove water, followed by precipitation and filtration, allows precise determination of sulfate content (e.g., 30.6% H₂O, 19.13% SO₄²⁻ in CuSO₄·6H₂O) . Ensure consistent drying temperatures and replicate measurements to minimize hygroscopic errors.
Q. How can sulfate concentrations in environmental water samples be reliably measured?
Ion chromatography (IC) and titration (e.g., EDTA for hardness) are standard. For longitudinal studies, IC is preferred for sensitivity (detection limits < 0.1 mg/L). In mining-impacted regions, sulfate levels increased from 20 mg/L (pre-mining) to 120 mg/L post-mining, requiring calibration against NIST-traceable standards .
Q. What protocols ensure proper drying of sulfate-containing samples in analytical chemistry?
Use anhydrous sodium sulfate (Na₂SO₄) as a desiccant for organic extracts. For example, in milk free fatty acid analysis, Na₂SO₄ removes residual water without reacting with analytes . Validate drying efficiency by comparing pre- and post-drying mass ratios.
Advanced Research Questions
Q. How can discrepancies in sulfate concentration data across longitudinal environmental studies be resolved?
Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal datasets. In southeastern Missouri mining studies, sulfate increased from 20 mg/L (1964–1967) to 120 mg/L (1995–2005) due to leaching; use time-series analysis to distinguish anthropogenic vs. natural sources . Report detection limits and censored data (e.g., "not detected" values) transparently .
Q. What statistical models optimize the analysis of sulfate-based agricultural treatments?
Randomized complete block designs (RCBD) with ANOVA and least significant difference (LSD) tests are robust. For example, in assessing potassium sulfate (K₂SO₄) effects on crops, LSD at p < 0.05 differentiated yields between 0 kg/ha (T1) and 60 kg/ha (T4) treatments . Include replication (≥4 blocks) to control soil variability.
Q. How can thermodynamic properties of sulfate compounds be calculated using Shomate equations?
For Na₂SO₄, the Shomate equation Cₚ° = A + B·T + C·T² + D·T³ + E/T² calculates heat capacity (e.g., A = 128.2, B = 0.0747 for solid Na₂SO₄). Validate against NIST data (ΔfH° = -1387 kJ/mol for solid Na₂SO₄) .
Methodological and Experimental Design
Q. How to design a randomized block experiment to assess sulfate’s impact on soil chemistry?
- Objective : Measure sulfate leaching in soils.
- Design : RCBD with 5 treatments (0–80 kg/ha K₂SO₄) and 4 replicates .
- Parameters : Soil pH, EC, and ion chromatography for sulfate.
- Analysis : Use SAS or R for ANOVA with Tukey’s post-hoc test.
Q. What are best practices for handling non-detects in sulfate trace-element analysis?
Substitute non-detects with half the detection limit (e.g., 0.05 mg/L) for statistical robustness. In hydrologic studies, 30% of pre-1990 copper and zinc data were non-detects, requiring Kaplan-Meier survival analysis .
Data Interpretation & Validation
Q. How to validate sulfate quantification methods in complex matrices like biological tissues?
Spike recovery tests (e.g., 85–115% recovery in fish muscle) using LC-MS/MS. For example, a multi-residue method achieved 0.01 mg/kg LOQ for sulfonamides in meat . Include internal standards (e.g, deuterated analogs) to correct matrix effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
